ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Description

IUPAC Nomenclature and Alternative Designations

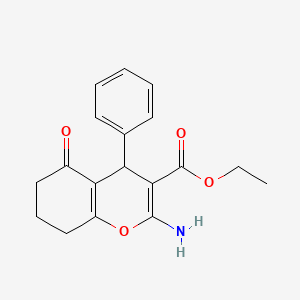

The compound’s IUPAC name is ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. This designation reflects its chromene backbone, functional groups, and substituent positions.

Key structural features :

- A chromene core (benzene fused to a pyran ring).

- A 2-amino group (NH₂) at position 2.

- A 5-oxo group (ketone) at position 5.

- A 4-phenyl substituent (aromatic ring attached to position 4).

- An ethyl ester group (-COOCH₂CH₃) at position 3.

- Partial saturation (tetrahydro) in the pyran ring, indicated by the 5,6,7,8-tetrahydro-4H prefix.

Alternative designations :

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula is C₁₈H₁₉NO₄ , with a molecular weight of 313.35 g/mol .

Constitutional isomerism :

Constitutional isomerism arises from differing connectivity of functional groups. For this compound:

- Fixed substituent positions : The 2-amino, 5-oxo, 4-phenyl, and 3-ethyl ester groups occupy distinct positions on the chromene core, leaving no ambiguity in connectivity.

- Ring saturation : The tetrahydro-4H designation specifies partial saturation in the pyran ring, eliminating possibilities for fully unsaturated chromene isomers.

- Potential isomers : While no constitutional isomers are reported for this specific compound, theoretical variants could include:

- Positional isomers : Substituents rearranged on the chromene ring (e.g., phenyl at position 3).

- Functional group isomers : Replacing the oxo group with a hydroxyl or other substituent.

Structural validation :

CAS Registry Number Validation and Cross-Referencing

The CAS Registry Number for this compound is 107752-85-2 , validated across multiple authoritative databases:

| Database | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| PubChem | 107752-85-2 | C₁₈H₁₉NO₄ | 313.35 g/mol |

| Sigma-Aldrich | 107752-85-2 | C₁₈H₁₉NO₄ | 313.35 g/mol |

| Ambeed | 107752-85-2 | C₁₈H₁₉NO₄ | 313.35 g/mol |

Cross-referencing :

Properties

IUPAC Name |

ethyl 2-amino-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-2-22-18(21)16-14(11-7-4-3-5-8-11)15-12(20)9-6-10-13(15)23-17(16)19/h3-5,7-8,14H,2,6,9-10,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZCEKVRMZMOKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)CCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves a multi-component reaction. One efficient method is a one-pot, four-component reaction that includes dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione. This reaction is catalyzed by L-proline in ethanol, yielding the desired product in high purity without the need for column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions are often employed to maximize yield and minimize waste. The use of environmentally friendly catalysts like L-proline and solvent systems such as ethanol are preferred to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research has demonstrated that derivatives of ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate exhibit significant antimicrobial properties. A study highlighted the compound's efficacy against various bacterial strains, suggesting that modifications in its structure can enhance its antibacterial potency .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Certain derivatives have shown promising results in inhibiting cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in tumor cells, making it a candidate for further exploration in cancer therapeutics .

Anti-inflammatory Effects

Ethyl 2-amino-5-oxo-4-phenyl derivatives have been noted for their anti-inflammatory activities. Studies indicate that these compounds can modulate inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases .

Synthetic Methodologies

One-Pot Synthesis

A notable synthetic route involves a one-pot three-component reaction that efficiently produces ethyl 2-amino derivatives. This method utilizes readily available reagents and has been optimized for higher yields and reduced environmental impact .

Crystal Structure Analysis

The crystal structure of ethyl 2-amino-5-oxo derivatives has been characterized using X-ray diffraction techniques. These studies provide insights into the molecular geometry and interactions within the crystal lattice, revealing important information about the compound's stability and reactivity .

Structural Studies

Molecular Characterization

The molecular formula for ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is C18H19NO4. Its molecular weight is approximately 313.35 g/mol. The compound features a chromene core structure that is significant for its biological activities .

Hydrogen Bonding Patterns

Structural analysis has revealed typical intermolecular hydrogen bonding patterns that contribute to the compound's stability. The presence of N—H···O and N—H···N hydrogen bonds indicates strong intermolecular interactions that may influence its physical properties and reactivity .

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. This binding can inhibit or activate these targets, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Spectroscopic and Crystallographic Data

- IR spectroscopy: All compounds show NH₂ stretches (~3300–3400 cm⁻¹) and carbonyl peaks (1680–1713 cm⁻¹), confirming the presence of amino and ketone/ester groups .

- Crystal structures: The bromothiophene-substituted analog () exhibits bond distances comparable to the parent compound, with Br substitution altering intermolecular interactions . The carbonitrile analog (compound 10) crystallizes in a monoclinic system (space group P2₁/c) with a high data-to-parameter ratio (13.9), ensuring structural reliability .

Physicochemical Properties

Biological Activity

Ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS No. 107752-85-2) is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is , with a molecular weight of 313.35 g/mol. The compound features a chromene core structure that is known for its versatility in biological applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives, including ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. The compound has demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| HeLa (Cervical) | 12.5 | G2/M phase arrest |

| A549 (Lung) | 10.0 | Inhibition of cell migration |

The structure–activity relationship (SAR) analysis indicates that modifications on the phenyl ring enhance cytotoxicity, suggesting that further derivatization could lead to more potent analogs .

2. Antimicrobial Activity

Ethyl 2-amino-5-oxo derivatives have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity Data

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

3. Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. It exhibits dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's therapy.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 0.15 |

| BuChE | 0.20 |

This dual inhibition suggests that ethyl 2-amino-5-oxo could improve cholinergic transmission and reduce amyloid-beta aggregation .

The biological activities of ethyl 2-amino derivatives can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Enzyme Inhibition : By inhibiting key enzymes such as AChE and BuChE, it enhances neurotransmitter levels in the brain.

- Antioxidant Activity : The presence of phenolic groups contributes to its antioxidant properties, providing cellular protection against oxidative stress .

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cell lines where it was found to significantly reduce viability compared to untreated controls. The study utilized various assays including MTT and flow cytometry to assess cell death mechanisms.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate?

Methodological Answer: The compound is typically synthesized via a one-pot, three-component reaction involving:

- Aldehyde precursor (e.g., benzaldehyde for the phenyl substituent).

- Ethyl cyanoacetate or ethyl acetoacetate for the carboxylate moiety.

- Cyclohexane-1,3-dione to form the chromene core.

A catalytic amount of DMAP (4-dimethylaminopyridine) in ethanol at 353 K for 6 hours yields the product (62.5% yield after recrystallization) . Alternative catalysts like piperidine or L-proline may enhance enantioselectivity in asymmetric synthesis .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction resolves stereochemistry and confirms the fused chromene-pyran ring system .

- LC-MS and FT-IR validate purity and functional groups (e.g., amine at ~3300 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the amino group (δ 4.2–5.0 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Methodological Answer:

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) at concentrations of 10–100 µM.

- Antiviral screening via plaque reduction assays against RNA viruses (e.g., influenza A/H1N1) .

- Docking studies with enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) to predict anti-inflammatory or anticancer mechanisms .

Advanced Research Questions

Q. How can synthetic routes be optimized for enantioselective or green chemistry applications?

Methodological Answer:

- Enantioselective catalysis : Use chiral organocatalysts (e.g., Cinchona alkaloids) in solvent-free conditions to achieve >90% enantiomeric excess .

- Green chemistry : Replace ethanol with ionic liquids (e.g., [BMIM][BF₄]) or employ microwave-assisted synthesis to reduce reaction time (from 6 hours to 30 minutes) and improve yields (75–85%) .

- Flow chemistry : Continuous flow systems enhance scalability and reduce waste (PMI < 5) .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) table :

| Substituent (R) | Bioactivity (IC₅₀, µM) | Target |

|---|---|---|

| 4-Cl-Ph | 12.3 ± 1.2 (Anticancer) | MCF-7 cells |

| 4-NO₂-Ph | 8.9 ± 0.9 (Antiviral) | Influenza A |

| 3-CN-Ph | 23.4 ± 2.1 (Anti-inflammatory) | COX-2 |

- Rational design : Electron-withdrawing groups (e.g., -NO₂) enhance antiviral activity by stabilizing charge-transfer interactions with viral proteases .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardize assay protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin for cytotoxicity).

- Meta-analysis : Apply multivariate regression to isolate variables (e.g., solvent used in assays, purity >98%) that skew results .

- Reproducibility checks : Independent validation via platforms like PubChem BioAssay (AID 743255) .

Q. What computational tools predict the compound’s reactivity or binding modes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks (e.g., C-4 position) .

- Molecular Dynamics (MD) : Simulate binding stability with HDAC8 (RMSD < 2.0 Å over 100 ns) using AMBER or GROMACS .

- QSAR models : Train datasets with descriptors like LogP and polar surface area to forecast bioavailability .

Q. How does crystallography inform supramolecular interactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.